molecular formula C15H18N2O2S B2387353 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide CAS No. 873010-76-5

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide

Cat. No. B2387353
CAS RN: 873010-76-5
M. Wt: 290.38
InChI Key: DJSRRNAOCXNRMF-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Synthesis Analysis

The synthesis of thiazole derivatives involves reacting with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .


Molecular Structure Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have been found to undergo various chemical reactions. For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Radiotracer Development

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide is structurally related to compounds used in the development of radiotracers for imaging angiotensin II, AT1 receptors. For instance, [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist, was synthesized for potential application in AT1 receptor imaging, demonstrating the utility of similar compounds in medical diagnostics and research (Hamill et al., 1996).

Photodynamic Therapy

Research into the application of certain derivatives, like zinc phthalocyanine substituted with thiazole-containing benzamides, has shown promising results in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, highlighting their potential as Type II photosensitizers in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Thiazole ring-incorporating benzamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests potential therapeutic applications in combating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Metal-catalyzed C–H Bond Functionalization

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide and related compounds have been highlighted for their role in metal-catalyzed C–H bond functionalization reactions. The structural features of these compounds, including an N,O-bidentate directing group, make them suitable for such reactions, which are important in synthetic chemistry for creating complex molecules (Al Mamari & Al Lawati, 2019).

Future Directions

Thiazole derivatives have shown potential in various therapeutic applications. Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide” and similar compounds could be subjects of future research in drug development.

Mechanism of Action

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Mode of Action

The molecular electrostatic potential (mep) surface of the thiazole ring, which is a key component of this compound, plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as analgesic and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as a reaction medium is environmentally acceptable and can influence the design and development of green chemistry techniques . Additionally, protective measures are recommended during experimentation to avoid contact with the skin and prevent environmental pollution .

properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-9-16-15(18)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSRRNAOCXNRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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